Compound Description: This series of compounds features a phthalimide moiety connected to a benzamide group via a single bond. Different substituents are introduced on the phenyl ring of the benzamide group, aiming to investigate their impact on acetylcholinesterase inhibitory activity. Compound 4g, a specific derivative within this series, showed potent inhibition with an IC50 of 1.1 ± 0.25 µM. []
Relevance: These compounds share the core structure of a phthalimide and benzamide group linked directly with the target compound, 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-yl)benzamide. The variation lies in the substitution pattern on the benzamide nitrogen, with this series employing phenyl derivatives while the target compound utilizes a pyridin-3-yl group. This comparison highlights the influence of different aromatic nitrogen-containing substituents on biological activity. []
Compound Description: These analogues are structurally similar to the previous series but differ in the position of the phthalimide substituent on the benzamide ring. The phthalimide group is located at the meta position instead of the para position. Several compounds in this series, specifically 16c, 16h, 16i, 16m, 16n, and 16r, demonstrated significant inhibitory activity against HIV-1 integrase with IC50 values below 5.0 µM. []
Relevance: These analogues are structurally related to 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-yl)benzamide through the shared phthalimide and benzamide moieties. While the target compound features the phthalimide at the para position, this series explores the impact of placing it at the meta position. Additionally, this series examines various substitutions on the benzamide nitrogen, including phenyl derivatives like the target compound. Examining these structural variations provides valuable information on their effects on biological activity and target selectivity. []
Compound Description: This scaffold represents a distinct class of mGlu1 positive allosteric modulators (PAMs). It features a phthalimide group connected to a chlorophenyl ring, further substituted with a 3-methylfuran-2-carboxamide moiety. Optimization of this scaffold led to the development of compound 17e, a potent and CNS-penetrant mGlu1 PAM with an EC50 of 31.8 nM. Notably, 17e exhibited activity toward both wild-type and mutant mGlu1 receptors associated with schizophrenia. []
Relevance: While this scaffold differs significantly from 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-yl)benzamide in overall structure, it highlights the versatility of the phthalimide group in medicinal chemistry. The presence of the phthalimide moiety in both structures, despite targeting different biological targets, suggests its potential as a pharmacophore for diverse applications. Comparing these compounds can inspire further exploration of phthalimide-containing compounds for various therapeutic areas. []
N-Aryl-4-(1,3-Dioxoisoindolin-2-Yl)Benzamides
Compound Description: This series of compounds, designed as potential anticonvulsant agents, shares the core structure of a phthalimide and benzamide group with 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-yl)benzamide. These compounds focus on exploring various aryl substitutions on the benzamide nitrogen to optimize anticonvulsant activity. Notably, compound 5a, bearing a 3,4-dimethylphenyl substituent, demonstrated promising anticonvulsant effects exceeding those of the reference drug thalidomide. []
Relevance: These compounds exhibit a close structural resemblance to the target compound, 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-yl)benzamide. Both series share the phthalimide and benzamide core, differing primarily in the substituent on the benzamide nitrogen. This similarity underscores the significance of the aryl substituent in modulating biological activity. The varying anticonvulsant activities observed within this series provide valuable insights into structure-activity relationships and can guide further optimization efforts targeting the 4-(1,3-dioxoisoindolin-2-yl)-N-aryl benzamide scaffold. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.